N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide
Description
N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide is a synthetic organic compound known for its unique structure and wide range of applications in the fields of chemistry, biology, medicine, and industry. The compound features a piperidine ring, an imidazole group, and a pyridine ring, which collectively contribute to its distinct reactivity and functionality.
Properties
IUPAC Name |
N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-9-13(7-8-21-12)19(26)22-15-5-6-17(25)24(14-3-4-14)18(15)16-10-20-11-23(16)2/h7-11,14-15,18H,3-6H2,1-2H3,(H,22,26)/t15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQQLJBJPXMKX-CRAIPNDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2CCC(=O)N(C2C3=CN=CN3C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)N[C@@H]2CCC(=O)N([C@H]2C3=CN=CN3C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: : The synthesis starts with the cyclization of relevant precursor compounds to form the core piperidine ring.
Introduction of the Imidazole Group: : A nucleophilic substitution reaction introduces the 3-methylimidazole moiety.
Carboxamide Formation: : The carboxamide group is then formed via an amide coupling reaction, typically using reagents such as EDCI and HOBt to facilitate the coupling process.
Industrial Production Methods
Industrial production usually involves scale-up from laboratory conditions, ensuring the maintenance of purity and yield. Methods include:
Automated Synthesis: : Employing automated synthesizers to manage reaction conditions precisely.
Continuous Flow Chemistry: : Utilizing continuous flow systems to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation with common oxidizing agents such as m-chloroperbenzoic acid (mCPBA), leading to the formation of oxo derivatives.
Reduction: : Reduction reactions using agents like sodium borohydride (NaBH4) can convert ketones to alcohols within the compound.
Substitution: : Nucleophilic substitution reactions can occur at various positions, especially involving the imidazole group.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products from these reactions include various functionalized derivatives, such as hydroxylated or alkylated forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in complex catalytic systems.
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzyme functions and mechanisms.
Protein Binding Studies: : Used in studies exploring protein-ligand interactions.
Medicine
Drug Development: : Investigated for its potential use in the development of pharmaceutical compounds due to its biological activity.
Therapeutic Agent: : Explored for its potential therapeutic applications in treating various conditions.
Industry
Material Science: : Used in the development of novel materials with unique properties.
Agrochemicals: : Investigated for its potential use in developing new agrochemical products.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific protein targets, altering their function.
Pathways: : Influences various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-5-carboxamide: : Shares a similar structure with a slight variation in the position of the carboxamide group.
N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-ethylpyridine-4-carboxamide: : Features an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
